REACTION_CXSMILES
|
CC([NH:8][C:9](=[O:12])[CH:10]=[CH2:11])(C)[CH2:3][C:4](=[O:6])[CH3:5].N>O>[C:9]([NH2:8])(=[O:12])[CH:10]=[CH2:11].[CH3:3][C:4]([CH3:5])=[O:6].[CH3:3][C:4]([CH3:5])=[O:6] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)NC(C=C)=O
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3,3(4H)-oxazine-3-ium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature between about 10° C. and 25° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N.CC(=O)C.CC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |